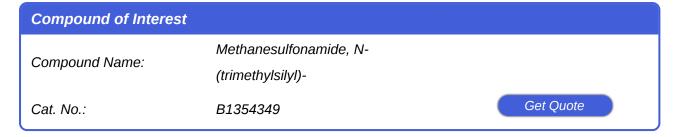


In-Depth Technical Guide to Methanesulfonamide, N-(trimethylsilyl)-

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonamide, N-(trimethylsilyl)-, with the CAS number 999-96-2, is a silylated derivative of methanesulfonamide. This compound serves as a key intermediate in various chemical syntheses, particularly in the preparation of polymers and other complex organic molecules.[1][2] Its utility in drug development stems from the protective nature of the trimethylsilyl group, which can mask the reactive N-H group of the sulfonamide, allowing for selective reactions at other sites of a molecule.[3][4][5] This guide provides a comprehensive overview of its properties, synthesis, and analytical methodologies.

Chemical and Physical Properties

A summary of the known physical and chemical properties of **Methanesulfonamide**, **N- (trimethylsilyl)-** and its parent compound, Methanesulfonamide, are presented below.

Table 1: Physical and Chemical Properties of Methanesulfonamide, N-(trimethylsilyl)-



Property	Value	Reference
CAS Number	999-96-2	
Molecular Formula	C4H13NO2SSi	[6]
Molecular Weight	167.30 g/mol	[1]
Appearance	Colorless crystals	[1][2]
Crystal System	Monoclinic	[1]
Space Group	P21/c	[1]
Unit Cell Dimensions	a = 8.2827(4) Å, b = 10.9513(5) Å, c = 9.6201(3) Å, β = 92.536(2)°	[1]
Density (calculated)	1.278 Mg/m³	[1]

Table 2: Physical and Chemical Properties of Methanesulfonamide

Property	Value	Reference
CAS Number	3144-09-0	
Molecular Formula	CH5NO2S	[7]
Molecular Weight	95.12 g/mol	
Melting Point	85-89 °C	
Boiling Point	208.2 °C at 760 mmHg (estimate)	[7]
Solubility	Slightly soluble in DMSO and methanol. Soluble in water, ethanol, acetone, and tetrahydrofuran. Insoluble in toluene.	[7]
рКа	10.87 ± 0.60	



Synthesis

A detailed experimental protocol for the synthesis of **Methanesulfonamide**, **N-(trimethylsilyl)**-has been reported.[1][2] The synthesis involves the reaction of methanesulfonyl chloride with hexamethyldisilazane.

Experimental Protocol: Synthesis of Methanesulfonamide, N-(trimethylsilyl)-[2][3]

Materials:

- · Methanesulfonyl chloride
- Hexamethyldisilazane (HMDS)
- Dichloromethane (CH2Cl2)
- Hexane
- Three-necked round-bottom flask
- Magnetic stirrer
- Gas inlet for inert gas (e.g., Nitrogen)
- Reflux condenser
- · Rubber septa
- Oil bath

Procedure:

- To a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and reflux condenser under an inert nitrogen atmosphere, add methanesulfonyl chloride.
- Slowly add hexamethyldisilazane dropwise to the stirred solution of methanesulfonyl chloride at ambient temperature.



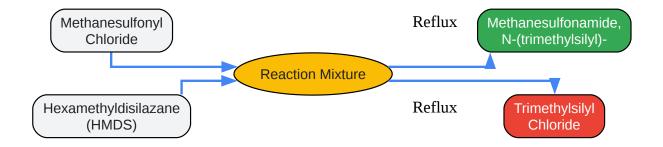




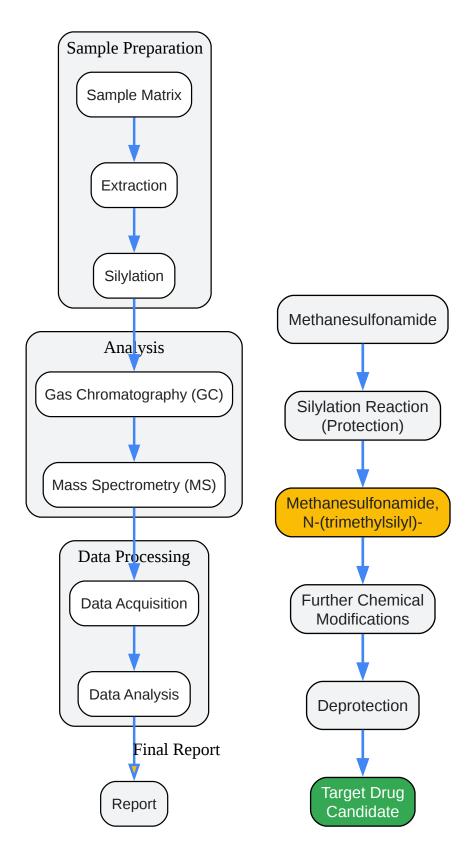
- After the addition is complete, place the flask in an oil bath and heat the reaction mixture to 363–373 K (90–100 °C) to initiate the reaction.
- Increase the oil bath temperature to 388–393 K (115–120 °C) and reflux the reaction mixture for 2 hours.
- Allow the reaction mixture to cool to room temperature.
- Remove the volatile by-product, trimethylsilyl chloride (Me3SiCl), under vacuum.
- The resulting crude product is a white powder.
- Recrystallize the crude product from a mixture of dichloromethane and hexane to obtain colorless crystals of Methanesulfonamide, N-(trimethylsilyl)-.

A schematic of the synthesis is presented below.









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